molecular formula C15H10F2O3 B2585521 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid CAS No. 338393-76-3

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid

Cat. No.: B2585521
CAS No.: 338393-76-3
M. Wt: 276.239
InChI Key: FOCNEQJOYUQVSH-VMPITWQZSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC name 3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid is constructed according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is prop-2-enoic acid (acrylic acid), with substituents prioritized based on functional group hierarchy.

  • Parent Chain : The longest carbon chain containing the carboxylic acid group is prop-2-enoic acid . The double bond between carbons 2 and 3 is specified as trans (E) geometry, though not explicitly included in the IUPAC name.
  • Substituents :
    • A 2-(3,4-difluorophenoxy)phenyl group is attached to carbon 3 of the acrylic acid backbone.
    • The phenoxy group (–O–C₆H₄–) is substituted at position 2 of the phenyl ring.
    • The difluoro substituents occupy positions 3 and 4 of the phenoxy phenyl ring.

This nomenclature follows IUPAC rules for numbering, substituent priority, and functional group identification.

Alternative Nomenclature Systems in Chemical Databases

Chemical databases employ diverse naming conventions to accommodate structural complexity and historical usage. Below are key alternative nomenclatures for this compound:

Database/Source Nomenclature Key Features
PubChem 3-(2-(3,4-difluorophenoxy)phenyl)acrylic acid Simplified form omitting "prop-2-enoic acid" prefix
ChemSpider 3-[2-(3,4-difluorophenoxy)phenyl]acrylic acid Consistent with IUPAC but lacks stereochemical descriptors
Santa Cruz Biotechnology (E)-3-(2-(3,4-difluorophenoxy)phenyl)acrylic acid Explicitly denotes E-configuration of the double bond

These variations highlight differences in stereochemical notation and truncation of systematic names.

CAS Registry Number and Unique Chemical Identifiers

The compound is uniquely identified through standardized identifiers:

Identifier Type Value Source
CAS Registry Number 338393-76-3 Ambeed, ChemScene, PubChem
MDL Number MFCD02091009 Ambeed, ChemScene
InChI Key SRASUQOAINAVOQ-UHFFFAOYSA-N NIST WebBook
SMILES Code O=C(O)/C=C/C1=CC=CC=C1OC2=CC=C(F)C(F)=C2 PubChem, ChemSpider

These identifiers ensure unambiguous identification in chemical databases and regulatory contexts.

Properties

IUPAC Name

(E)-3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCNEQJOYUQVSH-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid typically involves the reaction of 3,4-difluorophenol with 2-bromophenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The acrylic acid moiety can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, depending on the context of the research .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Ether Linkage: The phenoxy group introduces conformational rigidity, which may optimize binding to hydrophobic pockets in biological targets, as seen in peroxisome proliferator-activated receptor alpha (PPARα) agonists with similar motifs .

Physicochemical Properties

Comparative data on molecular weight, solubility, and spectral characteristics:

Property 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic Acid (E)-3-(3,4-Difluorophenyl)acrylic Acid 3-(4-Chlorophenyl)acrylic acid
Molecular Weight (g/mol) 276.24 198.16 182.59
LogP (Predicted) ~3.1 (high lipophilicity) ~2.8 ~2.5
IR Absorption (cm⁻¹) C=O stretch: ~1700; C-F: ~1100 C=O: ~1695; C-F: ~1100 C=O: ~1705; C-Cl: ~750
NMR (¹H) δ 6.5–7.8 (aromatic), δ 6.3 (CH=COO⁻) δ 7.1–7.6 (aromatic), δ 6.2 (CH=COO⁻) δ 7.3–7.9 (aromatic)

Notes:

  • Fluorine atoms contribute to distinct ¹⁹F NMR signals, aiding in structural validation .

Biological Activity

3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its difluorophenoxy substitution on the acrylic acid backbone, has been the subject of various studies aimed at understanding its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₀F₂O₃
  • Molecular Weight : 276.23 g/mol
  • Melting Point : 198-200 °C

The structural features of this compound enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may serve as an anti-inflammatory agent, potentially modulating pathways involved in inflammation.
  • Interaction with Biological Macromolecules : Interaction studies have revealed that the compound can bind to various proteins, which is crucial for understanding its mechanism of action and therapeutic effects.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The difluoro substitution pattern enhances its binding affinity to these targets, which may lead to altered metabolic stability and improved therapeutic efficacy compared to structurally similar compounds.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers when the compound was administered, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study 2: Proteomic Applications

Research has explored the use of this compound as a biochemical probe in proteomics. Its ability to selectively interact with specific proteins allows for the identification and characterization of protein functions in various biological processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(4-Fluoro-2-methoxyphenyl)acrylic acidC₁₀H₉FO₃Contains a methoxy group instead of difluoro
3-(2,3,4-Trihydroxyphenyl)acrylic acidC₉H₈O₅Contains multiple hydroxyl groups
3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acidC₁₀H₆Cl₂F₂O₃Contains dichloro substitution

The unique difluoro substitution pattern on the phenoxy group significantly influences the biological activity and reactivity of this compound compared to others.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid with high purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between fluorinated aryl ether intermediates and acrylic acid derivatives. For example, a modified Ullmann coupling can be employed to attach the 3,4-difluorophenoxy group to a phenylacrylic acid backbone. Purification via reverse-phase column chromatography (using solvents like dichloromethane and formic acid) ensures high purity, as demonstrated in analogous syntheses of fluorinated phenoxy compounds . Post-synthesis, trifluoroacetic acid (TFA) is often used to deprotect tert-butyl esters, followed by lyophilization to isolate the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight (e.g., m/z 757 [M+H]+ in related fluorinated compounds) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures batch consistency .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate regioselectivity of fluorination and aryl-ether bonding patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight that the 3,4-difluorophenoxy group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs. For example, replacing hydrogen with fluorine at the 3- and 4-positions reduces steric hindrance and increases lipophilicity, improving membrane permeability. Computational docking studies (using software like AutoDock Vina) can predict binding modes to enzymes like kinases or oxidoreductases, while in vitro assays (e.g., IC₅₀ measurements) validate potency .

Q. What degradation pathways occur under oxidative conditions, and how can they be monitored?

  • Methodological Answer : Oxidative degradation can be studied using model compounds with fluorophenoxyl groups under alkaline oxygen conditions. For instance:

  • Active Oxygen Species (AOS) Generation : Incorporate 4-hydroxy-3-methoxybenzyl alcohol (VA) to simulate oxidative environments .
  • Detection of Byproducts : Liberated 3,5-difluorophenol (DFPh) serves as a degradation marker, quantified via gas chromatography-mass spectrometry (GC-MS) .
  • Mechanistic Insights : AOS primarily attacks the side chain of the compound, as shown by tracking fluorine retention in the aromatic ring using ¹⁹F NMR .

Q. How does the compound’s stereoelectronic profile affect its interaction with biological targets?

  • Methodological Answer : Fluorine’s electron-withdrawing nature alters the compound’s electronic density, which can be mapped using density functional theory (DFT). For example:

  • Hammett Constants : Correlate substituent effects (σ values for -F groups) with inhibition constants (Kᵢ) in enzyme assays.
  • Molecular Dynamics (MD) Simulations : Reveal how fluorination stabilizes π-π stacking or hydrogen bonding with target proteins, as seen in studies of similar (E)-3-(3,4-difluorophenyl)acrylic acid derivatives .

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